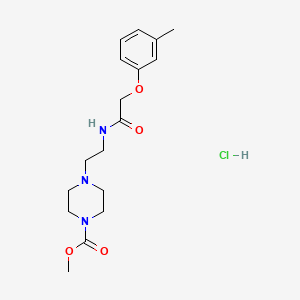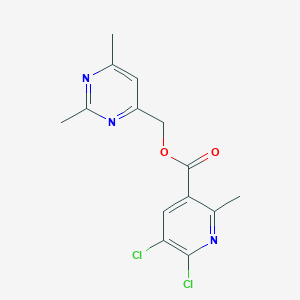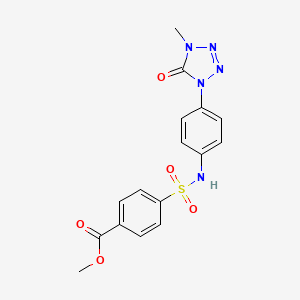![molecular formula C30H26N2O8 B2723728 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866345-20-2](/img/structure/B2723728.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves detailing the reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties.Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Research on phosphine ligands similar in complexity to the target molecule shows significant applications in asymmetric hydrogenation reactions. For instance, ligands derived from benzodioxin and related structures have been utilized in rhodium-catalyzed asymmetric hydrogenation, demonstrating high enantioselectivities and catalytic activities for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012). This suggests that compounds with benzodioxin components could be explored for their catalytic properties in pharmaceutical synthesis.
Structural Studies and Co-crystal Formation
Compounds featuring quinoline derivatives and amide bonds, similar to the functional groups in the target molecule, have been studied for their ability to form co-crystals with aromatic diols. These structural studies can reveal insights into molecular interactions and crystal engineering, which are crucial for the development of new materials and pharmaceuticals (Karmakar et al., 2009).
Antimalarial and Antiviral Applications
Compounds with sulfonamide functionalities have been investigated for their antimalarial properties and potential applications in treating COVID-19, demonstrating the importance of heterocyclic compounds in medicinal chemistry. Theoretical and docking studies on these compounds can highlight their reactivity and interaction with biological targets, suggesting a pathway for the development of new therapeutics (Fahim & Ismael, 2021).
Catalysis and Synthetic Applications
Research on pincer catalysts derived from quinoline and related heterocycles underscores their utility in the reduction of ketones, pointing towards their broader applicability in organic synthesis and industrial processes (Facchetti et al., 2016).
Antioxidant and Antitumor Activities
The exploration of novel compounds for their antioxidant and antitumor activities is a significant area of research. Studies on benzoxazolone derivatives have shown that these compounds exhibit moderate to high activities, highlighting the potential for chemical structures with oxazolone, quinoline, or related functionalities to serve as leads in the development of new therapeutic agents (Fadda et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Zukünftige Richtungen
This involves discussing potential future research directions or applications for the compound based on its properties and uses.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O8/c1-2-36-20-6-3-18(4-7-20)29(34)22-16-32(23-15-27-26(39-11-12-40-27)14-21(23)30(22)35)17-28(33)31-19-5-8-24-25(13-19)38-10-9-37-24/h3-8,13-16H,2,9-12,17H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWDRTSGEOHCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-[(4-Tert-butylphenyl)methoxy]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2723645.png)
![N-(1-cyanocyclohexyl)-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)propanamide](/img/structure/B2723648.png)


![N1-(2-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2723656.png)
![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2723657.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]butanamide](/img/structure/B2723658.png)
![methyl 1-[5-(3-chlorothiophen-2-yl)-3-cyano-1H-pyrrol-2-yl]piperidine-4-carboxylate](/img/structure/B2723660.png)
![8-cyclohexyloxycarbonyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2723661.png)



![N-benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2723667.png)
